molecular formula C9H13N3O4 B2812111 N-(5-Nitro-2-pyridyl)-iminodiethanol CAS No. 98961-41-2

N-(5-Nitro-2-pyridyl)-iminodiethanol

Cat. No.: B2812111
CAS No.: 98961-41-2
M. Wt: 227.22
InChI Key: YUUZSBYKTCADTD-UHFFFAOYSA-N
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Description

N-(5-Nitro-2-pyridyl)-iminodiethanol: is a chemical compound that features a nitro group attached to a pyridine ring, which is further connected to an iminodiethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Nitro-2-pyridyl)-iminodiethanol typically involves the reaction of 5-nitro-2-chloropyridine with iminodiethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-Nitro-2-pyridyl)-iminodiethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the iminodiethanol moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(5-Nitro-2-pyridyl)-iminodiethanol is used as a ligand in coordination chemistry to form complexes with metal ions

Biology: In biological research, this compound is used as a probe to study enzyme activities and interactions with biomolecules. It can also be used in the development of biosensors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Nitro-2-pyridyl)-iminodiethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The iminodiethanol moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(5-Nitro-2-pyridyl)alaninol
  • N-(5-Nitro-2-pyridyl)prolinol
  • N-(5-Nitro-2-pyridyl)octylamine

Comparison: N-(5-Nitro-2-pyridyl)-iminodiethanol is unique due to the presence of the iminodiethanol moiety, which imparts distinct chemical and physical properties compared to its analogs For example, N-(5-Nitro-2-pyridyl)alaninol and N-(5-Nitro-2-pyridyl)prolinol have different side chains, affecting their solubility and reactivity

Properties

IUPAC Name

2-[2-hydroxyethyl-(5-nitropyridin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-5-3-11(4-6-14)9-2-1-8(7-10-9)12(15)16/h1-2,7,13-14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZSBYKTCADTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98961-41-2
Record name N-(5-NITRO-2-PYRIDYL)-IMINODIETHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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